N'~1~-[(E)-1-(5-BROMO-2-THIENYL)PROPYLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a brominated thiophene ring, a chlorinated phenoxy group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromo-2-thiophene.
Formation of Propylidene Intermediate: The 5-bromo-2-thiophene is then reacted with propionaldehyde to form the propylidene intermediate.
Synthesis of Acetohydrazide: The propylidene intermediate is further reacted with 2-(4-chlorophenoxy)acetic acid hydrazide under acidic or basic conditions to yield the final product, N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-nitrophenoxy)acetohydrazide
- N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[1-(5-bromo-2-thienyl)propylidene]-2-(4-chlorophenoxy)acetohydrazide stands out due to its unique combination of brominated thiophene and chlorinated phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14BrClN2O2S |
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Molecular Weight |
401.7g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)propylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H14BrClN2O2S/c1-2-12(13-7-8-14(16)22-13)18-19-15(20)9-21-11-5-3-10(17)4-6-11/h3-8H,2,9H2,1H3,(H,19,20)/b18-12+ |
InChI Key |
JDQVTHOJAOJDSD-LDADJPATSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)COC1=CC=C(C=C1)Cl)/C2=CC=C(S2)Br |
SMILES |
CCC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(S2)Br |
Canonical SMILES |
CCC(=NNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=C(S2)Br |
Origin of Product |
United States |
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